molecular formula C23H19BrN2O3 B15085350 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 767302-46-5

4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B15085350
CAS No.: 767302-46-5
M. Wt: 451.3 g/mol
InChI Key: DGPWRYOYPTVVNA-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .

Scientific Research Applications

4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-(cyclohexylcarbonyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767302-46-5

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C23H19BrN2O3/c1-16-7-5-6-10-20(16)23(28)29-21-12-11-19(24)14-18(21)15-25-26-22(27)13-17-8-3-2-4-9-17/h2-12,14-15H,13H2,1H3,(H,26,27)/b25-15+

InChI Key

DGPWRYOYPTVVNA-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.